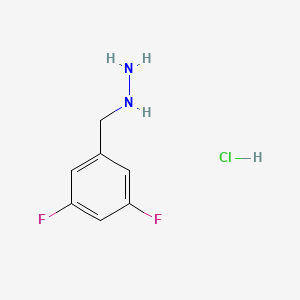

(3,5-Difluorobenzyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (3,5-Difluorobenzyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Difluorobenzyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZONCZZRVUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (3,5-Difluorobenzyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of (3,5-Difluorobenzyl)hydrazine hydrochloride, a key building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by spectral data from analogous compounds, offering a robust framework for its preparation and quality control.

Strategic Importance in Drug Discovery

Substituted benzylhydrazines are a class of organic compounds that serve as vital intermediates in the synthesis of a wide array of pharmaceutical agents. The incorporation of fluorine atoms into organic molecules can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-difluoro substitution pattern on the benzyl ring, in particular, offers a unique electronic and steric profile, making (3,5-Difluorobenzyl)hydrazine hydrochloride a sought-after precursor for novel therapeutics.

Synthesis of (3,5-Difluorobenzyl)hydrazine Hydrochloride: A Two-Step Approach

The most logical and efficient synthetic route to (3,5-Difluorobenzyl)hydrazine hydrochloride involves a two-step process: the preparation of the key intermediate, 3,5-difluorobenzyl bromide, followed by its reaction with hydrazine hydrate and subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 3,5-Difluorobenzyl Bromide

The precursor, 3,5-difluorobenzyl bromide, can be reliably synthesized from the corresponding 3,5-difluorobenzyl alcohol. A common and effective method for this transformation is the Appel reaction or a variation thereof.

Reaction Scheme:

Figure 1: Synthesis of 3,5-Difluorobenzyl Bromide.

Experimental Protocol: Synthesis of 3,5-Difluorobenzyl Bromide

-

To a stirred solution of 3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq).

-

Slowly add carbon tetrabromide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-difluorobenzyl bromide as a colorless to pale yellow oil.

Step 2: Synthesis of (3,5-Difluorobenzyl)hydrazine Hydrochloride

The synthesized 3,5-difluorobenzyl bromide is then reacted with an excess of hydrazine hydrate. The use of a large excess of hydrazine minimizes the formation of the double alkylated by-product. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

Figure 2: Synthesis of the target compound.

Experimental Protocol: Synthesis of (3,5-Difluorobenzyl)hydrazine Hydrochloride

-

To a solution of hydrazine hydrate (10 eq) in ethanol, add 3,5-difluorobenzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess hydrazine and ethanol under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and cool to 0 °C.

-

Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring until the pH is acidic.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (3,5-Difluorobenzyl)hydrazine hydrochloride as a white to off-white solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized (3,5-Difluorobenzyl)hydrazine hydrochloride. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 (broad s) | Singlet | 3H | -NH₃⁺ |

| ~7.2-7.4 | Multiplet | 3H | Ar-H |

| ~4.1 | Singlet | 2H | -CH₂- |

Rationale for Prediction: The spectrum is predicted based on the known spectrum of 3-Fluorophenylhydrazine hydrochloride.[1] The protons of the ammonium group are expected to be deshielded and appear as a broad singlet. The aromatic protons will appear as a multiplet due to the fluorine substitution. The benzylic protons will be a singlet adjacent to the hydrazine moiety.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (dd, J ≈ 245, 15 Hz) | C-F |

| ~140 (t, J ≈ 10 Hz) | C-CH₂ |

| ~115 (m) | Ar-CH |

| ~105 (t, J ≈ 25 Hz) | Ar-CH |

| ~50 | -CH₂- |

Rationale for Prediction: The chemical shifts are estimated based on standard values for substituted benzenes and benzylamines. The carbons directly attached to fluorine will exhibit large coupling constants (J_CF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2800 (broad) | N-H stretching (from -NH₃⁺) |

| 1600-1580 | C=C stretching (aromatic) |

| 1250-1100 | C-F stretching |

| 1100-1000 | C-N stretching |

Rationale for Prediction: The spectrum is expected to show a broad absorption for the N-H stretching of the ammonium salt. Characteristic C=C stretching bands for the aromatic ring and strong C-F stretching bands are also anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (ESI+):

| m/z | Assignment |

| 159.07 | [M+H]⁺ (for the free base) |

Rationale for Prediction: In positive ion electrospray ionization, the protonated molecule of the free base, (3,5-Difluorobenzyl)hydrazine, is expected to be the major ion observed.

Safety and Handling

(3,5-Difluorobenzyl)hydrazine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Hydrazine hydrate is corrosive and a suspected carcinogen; therefore, extreme caution should be exercised when handling this reagent.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of (3,5-Difluorobenzyl)hydrazine hydrochloride. By following the outlined procedures and utilizing the predicted characterization data as a benchmark, researchers and drug development professionals can confidently prepare and verify the quality of this important synthetic intermediate, thereby accelerating their research and development efforts.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

-

Hydrazine dihydrochloride - the NIST WebBook. [Link]

-

(3,5-difluorophenyl)hydrazine (C6H6F2N2) - PubChemLite. [Link]

Sources

physicochemical properties of (3,5-Difluorobenzyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (3,5-Difluorobenzyl)hydrazine Hydrochloride

Introduction

(3,5-Difluorobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of interest in synthetic chemistry and drug discovery. The presence of a difluorinated benzene ring and a reactive hydrazine moiety makes it a valuable building block for creating more complex molecules with potential pharmacological activity. Hydrazine derivatives are known precursors for a wide array of heterocyclic compounds and have been incorporated into molecules with applications ranging from anticancer to neuroactive agents.[][2]

A thorough understanding of the physicochemical properties of this compound is a critical prerequisite for its effective application in research and development. These properties—including solubility, pKa, and stability—govern everything from reaction kinetics and purification strategies to formulation development and pharmacokinetic behavior in biological systems. This guide provides a comprehensive overview of the known characteristics of (3,5-Difluorobenzyl)hydrazine hydrochloride, identifies current data gaps, and presents validated, step-by-step protocols for their experimental determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently work with this compound.

Chemical Identity and Structure

Correctly identifying the molecule is the cornerstone of any scientific investigation. It is crucial to distinguish (3,5-Difluorobenzyl)hydrazine hydrochloride from its isomer, (3,5-Difluorophenyl)hydrazine hydrochloride, as they possess different structures and properties.[3]

| Identifier | Data | Source |

| Chemical Name | [(3,5-difluorophenyl)methyl]hydrazine hydrochloride | [4] |

| CAS Number | 1864073-05-1 | [3][4][5] |

| Molecular Formula | C₇H₉ClF₂N₂ | [6] |

| Molecular Weight | 194.61 g/mol | [4][6] |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CNN.Cl | [4] |

| InChI | InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H | [4] |

Structural Analysis

The molecule consists of a benzyl group substituted with two fluorine atoms at the 3 and 5 positions of the aromatic ring. This benzyl moiety is connected to a hydrazine (-NHNH₂) group, which is protonated to form the hydrochloride salt.

Caption: Structure of (3,5-Difluorobenzyl)hydrazine Hydrochloride.

An important structural feature is the absence of any asymmetric centers (chiral carbons). A molecule must be chiral to rotate plane-polarized light.[7][8] As (3,5-Difluorobenzyl)hydrazine hydrochloride is achiral, it is optically inactive, and properties like specific or angular rotation are not applicable.

Tabulated Physicochemical Properties

A summary of available and predicted physicochemical data is presented below. Note the significant gaps in experimentally determined values, which underscores the importance of the protocols outlined in the subsequent sections.

| Property | Value | Comments & Rationale |

| Appearance | White to off-white solid | Predicted based on related hydrazine hydrochloride salts. |

| Melting Point | Data not available | Must be determined experimentally. The reported melting point of 261-266 °C corresponds to the isomeric (3,5-difluorophenyl)hydrazine hydrochloride.[9] |

| Boiling Point | Not applicable | As a salt, it will likely decompose at high temperatures before boiling. |

| Aqueous Solubility | Expected to be soluble | The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[10] Quantitative determination is required. |

| pKa | Data not available | The pKa of the hydrazinium ion is critical for predicting ionization at physiological pH. Experimental determination is necessary. |

| LogP | 1.20 (Predicted) | This predicted value is for the free base and suggests moderate lipophilicity.[4] The ionized form will have significantly lower LogP. |

Key Physicochemical Parameters & Experimental Determination

The practical utility of (3,5-Difluorobenzyl)hydrazine hydrochloride in any application hinges on an accurate understanding of its solubility and ionization behavior.

Aqueous Solubility

Causality and Importance: Aqueous solubility is a master variable in drug development and chemical synthesis. For drug candidates, it directly influences dissolution rate and bioavailability. In synthetic chemistry, it dictates solvent choice, reaction conditions, and purification methods. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability.[11]

Protocol for Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the solubility in aqueous media across a physiologically relevant pH range, as recommended by biopharmaceutics classification system (BCS) guidelines.[12]

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) using compendial formulas. Ensure all media are equilibrated to the test temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[12]

-

Sample Addition: Add an excess amount of (3,5-Difluorobenzyl)hydrazine hydrochloride to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24-48 hours). Preliminary experiments should confirm that this duration is sufficient to reach equilibrium, defined as the point where concentration no longer changes significantly over time.[11]

-

Phase Separation: Allow the suspensions to stand undisturbed at the test temperature to let undissolved solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. If filtering, use a filter material that does not bind the analyte.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Replication: The experiment should be performed in at least triplicate for each pH condition to ensure reproducibility.[12]

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

Causality and Importance: The pKa value defines the pH at which a molecule is 50% ionized. For (3,5-Difluorobenzyl)hydrazine hydrochloride, the relevant pKa will be that of the protonated hydrazine group (R-NH₂NH₃⁺). This value is essential for predicting the compound's charge state in different environments, which profoundly affects its absorption across biological membranes, binding to targets, and solubility.[13] Potentiometric titration is a highly precise and widely used technique for pKa determination.[14][15]

Protocol for pKa Determination by Potentiometric Titration

This protocol is based on standard methods for determining the pKa of ionizable compounds.[14][16]

-

System Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Sample Preparation: Accurately weigh and dissolve a sample of (3,5-Difluorobenzyl)hydrazine hydrochloride in a suitable solvent (e.g., carbonate-free deionized water) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[15][16] Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements in neutral-to-basic pH ranges.[14][15]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).[14] For greater accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half this volume.[13][17]

Caption: Logical flow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

While public databases lack specific spectral data for (3,5-Difluorobenzyl)hydrazine hydrochloride, its structure allows for the prediction of characteristic signals that would be observed during experimental characterization. Such analysis is crucial for confirming identity and assessing purity, following principles outlined in guidelines like ICH Q2(R1).[18][19][20]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Region: Protons on the difluorinated ring will appear as multiplets due to proton-proton and proton-fluorine coupling.

-

Benzylic Protons: A singlet or a narrow multiplet corresponding to the -CH₂- group.

-

Hydrazine Protons: Broad, exchangeable signals for the -NH- and -NH₂⁺- protons. Their chemical shift would be highly dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with the C-F couplings providing clear markers for the fluorinated positions.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinium group, C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show the molecular ion of the free base [M+H]⁺ at m/z 159.07, corresponding to the loss of HCl.

Stability Profile

Considerations for Stability: Hydrazine derivatives can be susceptible to oxidative degradation.[] Furthermore, the stability of related hydrazide conjugates has been shown to be pH-dependent, with increased stability observed as the pH approaches neutrality.[21] Therefore, assessing the stability of (3,5-Difluorobenzyl)hydrazine hydrochloride in solution under various conditions is critical for defining appropriate storage and handling procedures.

Proposed Preliminary Stability Study:

A forced degradation study would provide insight into the compound's intrinsic stability.

-

Stock Solutions: Prepare solutions of the compound in different aqueous buffers (e.g., acidic, neutral, basic) as well as an oxidative medium (e.g., dilute H₂O₂).

-

Incubation: Store aliquots of these solutions at an elevated temperature (e.g., 40-60 °C) and protected from light. Include control samples stored at a reference temperature (e.g., 4 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and quench any reactions if necessary.

-

Purity Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). This method must be able to separate the parent compound from any potential degradants.

-

Assessment: The stability is determined by monitoring the decrease in the peak area of the parent compound over time.

Conclusion

(3,5-Difluorobenzyl)hydrazine hydrochloride is a valuable chemical entity with significant potential in synthetic applications. This guide has consolidated the available information regarding its identity and structure while highlighting critical gaps in the experimental data for key physicochemical properties such as melting point, solubility, and pKa. By providing detailed, authoritative protocols for the determination of these parameters, we empower researchers to generate the necessary data to advance their work. The principles and methodologies described herein form a robust framework for the comprehensive characterization of this and other novel compounds, ensuring scientific integrity and accelerating the path from laboratory research to practical application.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Sneyers, J., et al. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

United States Pharmacopeia. (2024). General Chapter, 〈781〉 Optical Rotation. USP-NF. Retrieved from [Link]

-

US Pharmacopeia. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

ECA Academy. (2023). Revised USP General Chapter <781> Optical Rotation published for Comments. Retrieved from [Link]

-

ChemBK. (2024). 1-(3,5-difluorophenyl)hydrazine HCl. Retrieved from [Link]

-

Autech. (n.d.). CAS: 502496-27-7 Name: (3,5-Difluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

USP. (2011). <781> OPTICAL ROTATION. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Difluorobenzyl)hydrazine hydrochloride. Retrieved from [Link]

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

OSTI.GOV. (1976). New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Retrieved from [Link]

-

Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]

-

Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Mass Spectrometry. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient photocatalytic synthesis of benzylhydrazine. Retrieved from [Link]

-

PubMed. (n.d.). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Retrieved from [Link]

-

Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. Retrieved from [Link]

-

NCBI. (1997). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Retrieved from [Link]

Sources

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. 1864073-05-1|(3,5-Difluorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (3,5-Difluorobenzyl)hydrazine hydrochloride | 1864073-05-1 [amp.chemicalbook.com]

- 6. (2,6-Difluorobenzyl)hydrazine hydrochloride | C7H9ClF2N2 | CID 154729936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. â©781⪠Optical Rotation [doi.usp.org]

- 8. uspbpep.com [uspbpep.com]

- 9. 502496-27-7 CAS MSDS (3,5-Difluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3,5-Difluorobenzyl)hydrazine Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Difluorobenzyl)hydrazine hydrochloride has emerged as a significant building block in medicinal chemistry, primarily valued for its role in the synthesis of complex heterocyclic structures. Its unique difluorinated benzyl motif allows for the introduction of fluorine atoms into target molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of this important synthetic intermediate, with a particular focus on its utility in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

(3,5-Difluorobenzyl)hydrazine hydrochloride is the hydrochloride salt of (3,5-difluorobenzyl)hydrazine. The presence of the difluorinated phenyl ring is crucial to its utility in modifying the properties of derivative compounds.

Molecular Structure and Identification

-

Chemical Name: [(3,5-difluorophenyl)methyl]hydrazine hydrochloride[1]

-

CAS Number: 1864073-05-1[2]

-

Molecular Formula: C₇H₉ClF₂N₂[2]

-

Molecular Weight: 194.61 g/mol [2]

The structure consists of a hydrazine group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Purity | >95% | [1] |

| Physical Form | Solid | Vendor Data |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

| Canonical SMILES | C1=C(C=C(C=C1F)CNN)F.Cl | In-house generation |

| InChI Key | ZFGZONCZZRVUMA-UHFFFAOYSA-N | [1] |

Synthesis of (3,5-Difluorobenzyl)hydrazine Hydrochloride

The most direct and common synthetic route to (3,5-difluorobenzyl)hydrazine hydrochloride involves the nucleophilic substitution of a suitable benzyl halide with hydrazine. This method is widely applicable to the synthesis of various substituted benzylhydrazines.

Synthetic Pathway Overview

The synthesis initiates with a commercially available starting material, 3,5-difluorobenzyl chloride. This is reacted with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride from the benzylic carbon. The reaction is typically performed in a protic solvent like ethanol or water. The resulting free base, (3,5-difluorobenzyl)hydrazine, is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

Caption: General synthetic scheme for (3,5-Difluorobenzyl)hydrazine hydrochloride.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on the known synthesis of similar benzylhydrazines. Researchers should optimize conditions for their specific needs.

Materials:

-

3,5-Difluorobenzyl chloride

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluorobenzyl chloride in ethanol.

-

Add an excess (typically 3-5 equivalents) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove excess hydrazine and hydrazine hydrochloride.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether to the cooled ethereal solution with stirring.

-

The (3,5-Difluorobenzyl)hydrazine hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development

The primary utility of (3,5-difluorobenzyl)hydrazine hydrochloride in drug discovery lies in its role as a precursor for the synthesis of pyrazole derivatives. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4]

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are commonly employed, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. (3,5-Difluorobenzyl)hydrazine hydrochloride can be used to introduce the 3,5-difluorobenzyl group at the N1 position of the pyrazole ring.

Caption: Synthesis of bioactive pyrazoles from (3,5-Difluorobenzyl)hydrazine.

Biological Activities of Resulting Pyrazoles

The resulting N-(3,5-difluorobenzyl)pyrazole derivatives have been investigated for a range of biological activities, making this starting material highly relevant for drug development professionals.

-

Enzyme Inhibition: A significant application is in the development of enzyme inhibitors. For instance, substituted hydrazines are precursors to hydrazones that have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[5][6][7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3] The 3,5-difluoro substitution pattern can influence the binding of the resulting pyrazole to the enzyme's active site, potentially enhancing potency and selectivity.

-

Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The synthesis of novel pyrazoles using (3,5-difluorobenzyl)hydrazine hydrochloride allows for the exploration of new chemical space for potent and selective cyclooxygenase (COX) inhibitors.[8][9]

-

Anticancer and Antimicrobial Agents: The pyrazole scaffold is also present in compounds with demonstrated anticancer and antimicrobial activities.[6][9] The introduction of the difluorobenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of these agents.

Safety and Handling

As with all hydrazine derivatives, (3,5-difluorobenzyl)hydrazine hydrochloride should be handled with care, following appropriate safety protocols.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[1]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Conclusion

(3,5-Difluorobenzyl)hydrazine hydrochloride is a valuable and versatile intermediate for researchers in drug discovery and medicinal chemistry. Its primary utility lies in the straightforward synthesis of N-substituted pyrazoles, a class of compounds with a broad spectrum of biological activities. The presence of the 3,5-difluorobenzyl moiety provides a strategic tool for modulating the properties of lead compounds to enhance their therapeutic potential. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. The continued exploration of derivatives synthesized from this building block is likely to yield novel candidates for a variety of therapeutic targets.

References

-

Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. PubMed.[Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.[Link]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.[Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.[Link]

-

Recent advances in bioactive pyrazoles. SEARCH.[Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.[Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central.[Link]

-

Current status of pyrazole and its biological activities. PubMed Central.[Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives | MDPI [mdpi.com]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of (3,5-Difluorobenzyl)hydrazine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (3,5-Difluorobenzyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

Foreword: A Roadmap to Characterization

(3,5-Difluorobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative of interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount to its successful formulation and clinical application. This guide provides a comprehensive framework for the systematic evaluation of the , adhering to the highest standards of scientific integrity and regulatory expectations.

This document is structured not as a repository of pre-existing data, but as a methodological guide for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and the scientific rationale behind them, enabling the generation of a robust and reliable data package for this compound.

Part 1: Solubility Profiling

The bioavailability and formulability of a drug substance are intrinsically linked to its solubility.[1] A comprehensive solubility profile is therefore a critical first step in the characterization of (3,5-Difluorobenzyl)hydrazine hydrochloride.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions.[2] The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[3]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of (3,5-Difluorobenzyl)hydrazine hydrochloride to a series of vials, each containing a different solvent or buffer system.

-

Equilibration: Agitate the vials at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Recommended Solvents and Media

A range of solvents should be investigated to support various stages of drug development:

| Solvent/Medium | Rationale |

| Deionized Water | Baseline aqueous solubility. |

| pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) | To assess the impact of pH on solubility, which is critical for predicting oral absorption. |

| 0.9% Saline | To mimic physiological ionic strength. |

| Ethanol, Propylene Glycol, PEG 400 | Common co-solvents used in liquid formulations. |

| Biorelevant Media (e.g., FaSSIF, FeSSIF) | To simulate conditions in the fasted and fed states of the small intestine. |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer.[2] This high-throughput method is particularly useful in early drug discovery for screening purposes.[2][4]

Experimental Protocol: Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of (3,5-Difluorobenzyl)hydrazine hydrochloride in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Introduce the stock solution into a series of aqueous buffers in a microtiter plate, creating a range of concentrations.

-

Precipitation Measurement: Measure the amount of light scattering caused by any precipitated particles using a nephelometer.[4] The concentration at which significant precipitation is observed is the kinetic solubility.

Part 2: Stability Assessment

Evaluating the stability of a drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[5][6][7] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance.[10][11] This information is essential for developing stability-indicating analytical methods.[11] The studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Hydrazine derivatives are known to be susceptible to oxidation.[12][13][14] The primary degradation pathway for (3,5-Difluorobenzyl)hydrazine hydrochloride is likely to be oxidation of the hydrazine moiety, potentially leading to the formation of diimide and ultimately nitrogen gas, with the corresponding formation of 3,5-difluorotoluene. Hydrolytic and photolytic pathways should also be investigated.

Caption: Potential degradation pathways.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish the retest period or shelf life of the drug substance.[6][9]

ICH Recommended Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocol

-

Sample Preparation: Store samples of (3,5-Difluorobenzyl)hydrazine hydrochloride in containers that simulate the proposed packaging for the final drug product.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.[6][9]

-

Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

Part 3: Analytical Methodologies

A robust, validated analytical method is the cornerstone of both solubility and stability testing. For a compound like (3,5-Difluorobenzyl)hydrazine hydrochloride, a reverse-phase HPLC method with UV detection is a suitable starting point.

Method Development and Validation

The analytical method must be capable of separating the parent compound from its degradation products and any process-related impurities. Method validation should be performed according to ICH Q2(R1) guidelines and should include assessments of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit

-

Quantitation Limit

-

Robustness

Characterization of Degradation Products

When significant degradation is observed, the degradation products should be identified and characterized. This typically involves techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradants.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated degradants.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the . By following these protocols, grounded in established scientific principles and regulatory guidelines, researchers can generate a high-quality data package that is essential for the successful development of this compound as a potential therapeutic agent. The insights gained from these studies will inform formulation strategies, define appropriate storage conditions, and ensure the safety and efficacy of the final drug product.

References

-

ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]

-

Solubility Test. AxisPharm. [Link]

-

ICH Guidelines for Stability Studies 1. SlideShare. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutics. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

1-(3,5-difluorophenyl)hydrazine HCl. ChemBK. [Link]

-

(3,5-Difluorophenyl)hydrazine hydrochloride, 98% Purity, C6H7ClF2N2, 100 grams. Stratech. [Link]

-

The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

-

Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. PubMed. [Link]

-

HYDRAZINE Method number: 56. OSHA. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

(PDF) Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biomedres.us [biomedres.us]

- 12. scispace.com [scispace.com]

- 13. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of (3,5-Difluorobenzyl)hydrazine Hydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of (3,5-Difluorobenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles and expected outcomes for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. In the absence of a publicly available, unified spectral database for this specific molecule, this guide synthesizes data from analogous compounds and first principles to present a robust, predictive analysis. This approach not only offers a detailed characterization of the target molecule but also serves as a methodological framework for the spectroscopic analysis of similarly structured fluorinated compounds.

Introduction: The Significance of Spectroscopic Analysis

(3,5-Difluorobenzyl)hydrazine hydrochloride is a fluorinated organic compound of interest in medicinal chemistry due to the prevalence of the 3,5-difluorobenzyl moiety in various therapeutic agents. The fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, unambiguous confirmation of its molecular structure and purity is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical and theoretical aspects of acquiring and interpreting these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For (3,5-Difluorobenzyl)hydrazine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for reproducibility.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of (3,5-Difluorobenzyl)hydrazine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR Acquisition: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum of (3,5-Difluorobenzyl)hydrazine hydrochloride in DMSO-d₆ would exhibit the following key signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.5 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the hydrazinium group are expected to be deshielded and will likely exchange with any residual water, leading to a broad signal. In benzylhydrazine hydrochloride, these protons appear in a similar region. |

| ~7.3 | Triplet | 1H | Ar-H (H4) | This proton is situated between two fluorine atoms and will be coupled to them, resulting in a triplet. |

| ~7.1 | Doublet of Doublets | 2H | Ar-H (H2, H6) | These two equivalent protons are coupled to the adjacent aromatic proton and the fluorine atoms. |

| ~4.1 | Singlet | 2H | -CH₂- | The benzylic protons are adjacent to the electron-withdrawing hydrazinium group, leading to a downfield shift. This signal is expected to be a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comparative Insights |

| ~163 | C3, C5 | The carbon atoms directly bonded to fluorine will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~140 | C1 | The quaternary carbon will be downfield and will exhibit a triplet multiplicity due to two-bond C-F coupling. |

| ~115 | C2, C6 | These carbons will show a doublet of doublets due to coupling with the adjacent fluorine and the other fluorine atom further away. |

| ~105 | C4 | This carbon, situated between two fluorine atoms, will appear as a triplet due to two-bond C-F coupling. |

| ~50 | -CH₂- | The benzylic carbon is expected in this region, shifted downfield by the adjacent nitrogen. |

Predicted ¹⁹F NMR Spectrum and Interpretation

¹⁹F NMR is a crucial tool for confirming the presence and environment of fluorine atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| -108 to -112 | Triplet | Ar-F | The two equivalent fluorine atoms will be coupled to the two adjacent aromatic protons, resulting in a triplet. The chemical shift is typical for aromatic fluorides. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Protocol:

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Diagram: IR Spectroscopy Experimental Workflow

Caption: A streamlined workflow for acquiring an IR spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of (3,5-Difluorobenzyl)hydrazine hydrochloride is expected to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3200-2800 | N-H stretch | -NH₃⁺ | The stretching vibrations of the ammonium group typically appear as a broad band in this region. |

| 3100-3000 | C-H stretch | Aromatic | Aromatic C-H stretching vibrations are generally observed in this range. |

| 1600-1450 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| ~1620, ~1470 | N-H bend | -NH₃⁺ | The bending vibrations of the ammonium group. |

| 1300-1100 | C-F stretch | Aryl-Fluoride | The C-F stretching vibration is typically strong and falls in this region. |

| ~1150 | C-N stretch | Aliphatic Amine | The stretching vibration of the C-N bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrum Acquisition

Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to be a non-volatile solid. ESI will likely produce the protonated molecular ion of the free base.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule.

Diagram: Mass Spectrometry Experimental Workflow

Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation

The mass spectrum of (3,5-Difluorobenzyl)hydrazine hydrochloride is expected to show:

-

Molecular Ion: The molecular weight of the free base, (3,5-Difluorobenzyl)hydrazine, is 158.15 g/mol . In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 159.16 .

-

Major Fragments:

-

m/z 127: Loss of NH₂NH₂ (hydrazine) from the molecular ion.

-

m/z 95: Loss of the benzyl group.

-

This fragmentation pattern is consistent with the cleavage of the C-N and N-N bonds.

Conclusion

The comprehensive spectroscopic analysis of (3,5-Difluorobenzyl)hydrazine hydrochloride through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established principles and comparison with analogous compounds, offers a reliable reference for researchers working with this important pharmaceutical intermediate. The methodologies and interpretative frameworks presented in this guide are designed to ensure scientific rigor and can be applied to the characterization of other novel fluorinated compounds in drug discovery and development.

References

- While a direct citation for the complete dataset of the topic compound is not available in public databases, the principles and comparative data are derived from general knowledge in organic spectroscopy and data from similar compounds available in databases such as the Spectral D

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Data for analogous compounds such as benzylhydrazine hydrochloride and fluorinated phenylhydrazines can be found in chemical supplier catalogs and spectral d

An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in (3,5-Difluorobenzyl)hydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Difluorobenzyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzyl ring profoundly influences the electronic properties and, consequently, the reactivity of the attached hydrazine moiety. This guide provides a detailed exploration of the core reactivity principles of this compound, focusing on the hydrazine functional group. It synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols for key transformations such as free base generation, hydrazone formation, and the synthesis of pyrazole heterocycles. The causality behind experimental choices is explained, and all claims are supported by authoritative sources to ensure scientific integrity.

Introduction and Structural Context

(3,5-Difluorobenzyl)hydrazine, typically supplied as its hydrochloride salt, is a monosubstituted hydrazine derivative. Its structure is characterized by two key components: the nucleophilic hydrazine group (-NH-NH₂) and the 3,5-difluorobenzyl modulating group. The hydrochloride form enhances stability and shelf-life but requires neutralization for most synthetic applications.

The true value of this reagent lies in the electronic influence of the difluorinated phenyl ring. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect (-I), which modulates the nucleophilicity of the hydrazine nitrogens. This electronic tuning is a critical tool in drug design for optimizing parameters like metabolic stability, pKa, and binding interactions. A recent computational study on difluorobenzyl derivatives supports the significant impact of this substitution pattern on the molecule's electronic and optical properties[1].

| Property | Value |

| Chemical Name | (3,5-Difluorobenzyl)hydrazine hydrochloride |

| Molecular Formula | C₇H₉ClF₂N₂ |

| Molecular Weight | 194.61 g/mol [2] |

| CAS Number | 1864073-05-1[2][3] |

| Free Base Name | (3,5-Difluorobenzyl)hydrazine |

| Free Base CAS | 887595-39-3[4][5] |

| Free Base Formula | C₇H₈F₂N₂ |

| Free Base M.Wt. | 158.15 g/mol |

Core Reactivity Principles: The Hydrazine Moiety

The reactivity of (3,5-difluorobenzyl)hydrazine is dominated by the lone pairs of electrons on the two nitrogen atoms. The terminal nitrogen (N-2) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the benzyl group (N-1). The 3,5-difluoro substitution pattern reduces the electron density of the benzyl ring and, through induction, slightly decreases the basicity and nucleophilicity of the hydrazine moiety compared to unsubstituted benzylhydrazine. This modulation, however, does not prevent its participation in a wide range of characteristic hydrazine reactions.

Mandatory First Step: Generation of the Free Hydrazine Base

(3,5-Difluorobenzyl)hydrazine hydrochloride is a salt. For the hydrazine to act as a nucleophile, it must first be converted to its free base form. This is a critical and often obligatory first step in any reaction sequence. The neutralization can be performed as a separate workup step to isolate the free base or, more commonly, in situ.

Workflow for Free Base Generation

Caption: Workflow for generating the free hydrazine base.

Protocol 1: Isolation of (3,5-Difluorobenzyl)hydrazine Free Base

Rationale: This protocol is employed when the subsequent reaction is sensitive to water or when the pure, isolated free base is required. Using a mild base and low temperatures minimizes potential side reactions.

-

Dissolution: Dissolve (3,5-Difluorobenzyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of water or a methanol/water mixture in a round-bottomed flask equipped with a magnetic stir bar.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Neutralization: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (1.0 - 1.1 eq) dropwise. Monitor the pH with litmus paper to ensure it becomes basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an equal volume of ethyl acetate or dichloromethane. The free base is organic-soluble.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. The drying step is crucial to remove residual water which can interfere with subsequent reactions[6].

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (3,5-Difluorobenzyl)hydrazine free base. Store under an inert atmosphere (N₂ or Ar) if not used immediately.

Key Synthetic Applications

The nucleophilic nature of the free hydrazine base makes it a powerful tool for constructing carbon-nitrogen bonds, which is fundamental to the synthesis of a vast array of functional groups and heterocyclic systems.

Formation of Hydrazones

The reaction of (3,5-difluorobenzyl)hydrazine with aldehydes or ketones is a robust and high-yielding method to form stable hydrazones. This condensation reaction is often acid-catalyzed and proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. Hydrazones are valuable synthetic intermediates themselves, used in reactions like the Wolff-Kishner reduction and various cyclizations[4][7][8].

Protocol 2: Synthesis of a (3,5-Difluorobenzyl)hydrazone

Rationale: This protocol uses a catalytic amount of acid (acetic acid) to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. Ethanol is a common solvent as it solubilizes both reactants.

-

Setup: To a solution of an aldehyde or ketone (1.0 eq) in ethanol, add (3,5-Difluorobenzyl)hydrazine (1.05 eq, either as the isolated free base or generated in situ from the hydrochloride salt with 1.1 eq of triethylamine).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive ketones, gentle heating (reflux) may be required[3].

-

Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. If not, the solvent can be removed in vacuo, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Synthesis of Pyrazoles: A Cornerstone of Heterocyclic Chemistry

Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs[9]. The most common and reliable synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon[9][10]. A powerful, modern variant involves the one-pot reaction of a hydrazine, an aldehyde, and a nitro-olefin. This proceeds via the in situ formation of a hydrazone, which then undergoes a [3+2] cycloaddition with the nitroalkene.

The following protocol is adapted from a well-established procedure for benzylhydrazine, which serves as an excellent, field-proven template for the difluoro-analogue[11].

Reaction Mechanism: One-Pot Pyrazole Synthesis

Caption: Mechanism for one-pot pyrazole synthesis.

Protocol 3: One-Pot Synthesis of a 1-(3,5-Difluorobenzyl)-Substituted Pyrazole

Rationale: This one-pot procedure is highly efficient. Using the hydrochloride salt directly is possible because the presence of water facilitates both the initial hydrazone formation and the subsequent steps[11]. Methanol is an effective solvent for all components.

-

Hydrazone Formation: In a round-bottomed flask, dissolve an appropriate aldehyde (e.g., 4-chlorobenzaldehyde, 1.25 eq) in methanol. Add a small amount of water (approx. 1/15th of the methanol volume). Add (3,5-Difluorobenzyl)hydrazine hydrochloride (1.25 eq) in one portion. Stir the mixture at room temperature for 3-4 hours to form the corresponding hydrazone in situ[11].

-

Cycloaddition: Add the β-nitrostyrene derivative (1.0 eq) to the reaction mixture. Stir the solution at room temperature, open to the air. The reaction may take 24-72 hours. The product often begins to precipitate as a solid after a few hours[11].

-

Isolation: Once the reaction is complete (monitored by TLC or ¹H NMR), collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold methanol to remove any unreacted starting materials. The product is often of high purity without the need for column chromatography[11].

Acylation Reactions to Form Hydrazides

The hydrazine moiety can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., EDC, HATU). This forms a stable amide-like bond, yielding N-acylhydrazides. This reaction is fundamental in creating linkers for antibody-drug conjugates or in synthesizing complex molecules where the hydrazide serves as a key structural unit[12]. When starting with the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to neutralize the HCl and liberate the free hydrazine.

Conclusion

(3,5-Difluorobenzyl)hydrazine hydrochloride is a powerful and versatile building block for organic synthesis, particularly in the fields of medicinal and materials chemistry. Its reactivity is centered on the nucleophilic hydrazine moiety, which can be predictably guided into forming hydrazones, pyrazoles, hydrazides, and other valuable structures. The key to unlocking its synthetic potential lies in understanding the mandatory initial step of neutralizing the hydrochloride salt to its free base form. The electron-withdrawing nature of the 3,5-difluorobenzyl group subtly modulates the hydrazine's reactivity, offering researchers a refined tool for constructing complex molecular architectures with tailored electronic properties. The protocols and principles outlined in this guide provide a robust framework for the successful application of this important reagent.

References

-

Organic Syntheses Procedure, Coll. Vol. 11, p. 239 (2009); Vol. 85, p. 10 (2008). [Link]

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017, 22(1), 137. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

- A kind of preparation method of pyrazole derivatives.

-

Supporting Information for A Pd-catalyzed oxidative carbonylation of arylhydrazines and terminal alkynes. The Royal Society of Chemistry. [Link]

-

Hydrazone - Wikipedia. [Link]

-

Hydrazone formation. ChemTube3D. [Link]

-

Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 2019. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. Journal of Organic Chemistry, 2006, 71(22), 8531-8539. [Link]

- Hydrazide derivatives and their specific use as antibacterial agents.

-

Nucleophilicity and leaving-group ability in frontside and backside S(N)2 reactions. Journal of Organic Chemistry, 2008, 73(18), 7290-7299. [Link]

-

Local electrophilicity (a) and local nucleophilicity (b) profiles for... ResearchGate. [Link]

- Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them.

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

Exploring the Nonlinear Optical Properties of Difluorobenzyl Derivatives: Synthesis and DFT Analysis. Structural Chemistry, 2025. [Link]

-

Group nucleophilicity profiles centered in the (a) nucleophile, (b)... ResearchGate. [Link]

Sources

- 1. Exploring the Nonlinear Optical Properties of Difluorobenzyl Derivatives: Synthesis and DFT Analysis [ouci.dntb.gov.ua]

- 2. 1864073-05-1|(3,5-Difluorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (3,5-Difluorobenzyl)hydrazine hydrochloride | 1864073-05-1 [amp.chemicalbook.com]

- 4. 3,5-DIFLUORO-BENZYL-HYDRAZINE | 887595-39-3 [chemicalbook.com]

- 5. 887595-39-3 CAS Manufactory [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google Patents [patents.google.com]

The Multifaceted Therapeutic Potential of Fluorinated Benzylhydrazines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Incorporation of Fluorine in Benzylhydrazine Scaffolds

The benzylhydrazine motif is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. When strategically functionalized with fluorine atoms, these molecules can exhibit enhanced potency, selectivity, and pharmacokinetic properties. Fluorine, the most electronegative element, imparts unique stereoelectronic effects that can profoundly influence a molecule's interaction with biological targets.[1][2][3][4][5] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can alter the pKa of nearby functional groups, modulate conformation, and block metabolic degradation at otherwise susceptible positions.[1][2][3][4][5] This guide provides an in-depth exploration of the potential biological activities of fluorinated benzylhydrazines, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

This document will delve into the established and emerging roles of fluorinated benzylhydrazines as monoamine oxidase (MAO) inhibitors, anticonvulsants, anticancer agents, and antimicrobial compounds. We will explore the structure-activity relationships (SAR) that govern their efficacy, the molecular mechanisms underlying their therapeutic effects, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.

Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels

Benzylhydrazine is a well-established inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[6] The introduction of fluorine to the benzylhydrazine scaffold offers a promising avenue for enhancing potency and selectivity.

Structure-Activity Relationship (SAR) for MAO Inhibition

The inhibitory activity of fluorinated benzylhydrazines against MAO-A and MAO-B is highly dependent on the position and number of fluorine substituents on the benzyl ring.

-

Influence of Halogen Substitution: Studies on related acylhydrazones have shown that halogen substitution on the aromatic rings can significantly impact MAO-B inhibitory activity. For instance, in a series of halogenated acylhydrazones, a bromine substituent on one ring and a fluorine on another resulted in potent MAO-B inhibition.[7]

-

Fluorine's Role in Selectivity: The position of the fluorine atom can dictate selectivity between MAO-A and MAO-B. In a series of chiral fluorinated pyrrolidine derivatives, specific fluorination patterns led to a 10-fold increase in MAO-B inhibitory potency compared to the non-fluorinated analog, safinamide.[8] This highlights the potential for fluorine to enhance hydrophobic interactions within the enzyme's active site.[8]

-

General Trends: While a comprehensive SAR for a wide range of fluorinated benzylhydrazines is still an active area of research, current evidence suggests that electron-withdrawing groups, such as fluorine, on the phenyl ring can contribute favorably to MAO inhibitory activity.[9]

Mechanism of MAO Inhibition

Hydrazine derivatives, including benzylhydrazines, typically act as irreversible or reversible inhibitors of MAO. The generally accepted mechanism involves the enzyme-catalyzed oxidation of the hydrazine to a reactive diazene intermediate. This intermediate can then form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to inactivation. The nature of the substituents on the benzyl ring influences the rate of this process and the stability of the resulting adduct.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a robust method for determining the inhibitory potential of fluorinated benzylhydrazines against MAO-A and MAO-B.[10][11][12][13]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

Test Compounds (Fluorinated Benzylhydrazines) dissolved in DMSO

-

Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black, flat-bottom microplate

-